An In-depth Technical Guide to 2,6-Difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2,6-Difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of targeted therapeutics, with a focus on TGR5 agonists.
Core Properties of 2,6-Difluorophenylboronic Acid
2,6-Difluorophenylboronic acid is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below.
| Identifier | Value | Citation |
| CAS Number | 162101-25-9 | |
| Molecular Formula | C₆H₅BF₂O₂ | [1] |
| Linear Formula | F₂C₆H₃B(OH)₂ | [1] |
| Synonyms | 2,6-Difluorobenzeneboronic acid | [1] |
| Physical and Chemical Properties | Value | Citation |
| Molecular Weight | 157.91 g/mol | [1] |
| Melting Point | 147-149 °C | |
| Boiling Point | 260.1±50.0 °C (Predicted) | [2] |
| Density | 1.35±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| Appearance | White to off-white crystalline powder. | [2] |
Synthesis and Experimental Protocols
2,6-Difluorophenylboronic acid is a crucial building block in the synthesis of complex organic molecules, particularly for pharmaceutical development. Its synthesis and subsequent use in cross-coupling reactions are fundamental for researchers in the field.
Synthesis of 2,6-Difluorophenylboronic Acid
The synthesis of 2,6-difluorophenylboronic acid can be achieved via the lithiation of 1,3-difluorobenzene (B1663923) followed by reaction with a borate (B1201080) ester.
Experimental Protocol: Synthesis of 2,6-Difluorophenylboronic Acid
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Materials: 1,3-Difluorobenzene, n-Butyllithium (n-BuLi) in hexanes, Trimethyl borate, Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Hydrochloric acid (HCl).
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Procedure:
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To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
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Slowly add a solution of n-Butyllithium in hexanes to the cooled THF.
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Add 1,3-difluorobenzene dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.
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To the resulting solution, add trimethyl borate dropwise, ensuring the temperature does not rise above -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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The crude 2,6-difluorophenylboronic acid can be purified by recrystallization.
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Application in Suzuki-Miyaura Cross-Coupling
2,6-Difluorophenylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Bromide
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Materials: 2,6-Difluorophenylboronic acid, an aryl bromide, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
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In a round-bottom flask, combine 2,6-difluorophenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3-5 mol%).
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Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
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Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (argon or nitrogen) and stir until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
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Role in Drug Development: TGR5 Agonists
A significant application of 2,6-difluorophenylboronic acid in medicinal chemistry is in the synthesis of Takeda G-protein-coupled receptor 5 (TGR5) agonists.[1] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[4] 2,6-Difluorophenylboronic acid is a key intermediate in the preparation of compounds like ethyl 4-(2,6-difluorophenyl)nicotinate, a precursor to potent TGR5 agonists.[1]
The activation of TGR5 by an agonist initiates a signaling cascade that has several beneficial metabolic effects.
Activation of the TGR5 receptor by an agonist leads to the activation of a G protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[5][6] Increased cAMP levels activate Protein Kinase A (PKA), which then promotes the secretion of glucagon-like peptide-1 (GLP-1) and increases energy expenditure.[4][6] GLP-1 plays a crucial role in regulating blood sugar levels by enhancing insulin (B600854) secretion.
References
- 1. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Difluorophenylboronic acid CAS#: 162101-25-9 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
